molecular formula C20H18N2O2 B11540274 2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No.: B11540274
M. Wt: 318.4 g/mol
InChI Key: RYHIFEGFEVLVRS-UHFFFAOYSA-N
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Description

2-(Cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a cyclohexylideneamino group and an indenoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indenoisoquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine to form the isoquinoline ring system. The cyclohexylideneamino group is then introduced via a Schiff base formation reaction, where cyclohexanone reacts with the amine group on the isoquinoline core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability of the process while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione stands out due to its unique cyclohexylideneamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and enhances its potential in various applications.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

6-(cyclohexylideneamino)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione

InChI

InChI=1S/C20H18N2O2/c23-19-15-10-8-12-6-7-13-9-11-16(18(15)17(12)13)20(24)22(19)21-14-4-2-1-3-5-14/h8-11H,1-7H2

InChI Key

RYHIFEGFEVLVRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NN2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)CC1

Origin of Product

United States

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